molecular formula C18H20Cl2N4 B1649282 L-745,870 hydrochloride CAS No. 1173023-36-3

L-745,870 hydrochloride

Cat. No.: B1649282
CAS No.: 1173023-36-3
M. Wt: 363.3 g/mol
InChI Key: GFFJYISJZJIKAF-UHFFFAOYSA-N
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Description

L-745,870 hydrochloride is a selective dopamine D4 receptor antagonist. It is known for its excellent oral bioavailability and brain penetration. The compound is often used in scientific research to study the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders .

Preparation Methods

The synthesis of L-745,870 hydrochloride involves several steps. The key synthetic route includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the 4-(4-chlorophenyl)piperazin-1-yl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

L-745,870 hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

L-745,870 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

L-745,870 hydrochloride exerts its effects by selectively binding to and antagonizing dopamine D4 receptors. This interaction inhibits the receptor’s ability to mediate dopamine signaling, which can affect various downstream pathways involved in neurological and psychiatric functions. The compound’s high affinity for dopamine D4 receptors, compared to other dopamine receptor subtypes, makes it a valuable tool for studying the specific role of these receptors .

Comparison with Similar Compounds

L-745,870 hydrochloride is unique due to its high selectivity and affinity for dopamine D4 receptors. Similar compounds include:

Properties

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFJYISJZJIKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016928
Record name L-745870 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-36-3
Record name L-745870 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173023363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-745870 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-745870 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2UD7T27FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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